

WAY-170523: A Selective MMP-13 Inhibitor for Prostate Cancer Research

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Compound of Interest

Compound Name: WAY-170523

Cat. No.: B15578415

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis remains a primary driver of mortality in prostate cancer, necessitating novel therapeutic strategies that target the molecular machinery of tumor invasion. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are critical for the degradation of the extracellular matrix (ECM), a key process in cancer cell migration and metastasis. Among these, Matrix Metalloproteinase-13 (MMP-13), or collagenase-3, has emerged as a significant factor in the progression of various cancers, including prostate cancer.

WAY-170523 is a potent and highly selective small molecule inhibitor of MMP-13. Its utility in cancer research has been highlighted by its ability to inhibit the invasion of PC-3 prostate cancer cells, a commonly used cell line in preclinical studies. This technical guide provides a comprehensive overview of **WAY-170523**, its mechanism of action, its relevance in prostate cancer, and detailed experimental protocols for its use in a research setting.

The Role of MMP-13 in Prostate Cancer Progression

MMP-13 plays a multifaceted role in the advancement of prostate cancer. Its expression is often elevated in aggressive and metastatic prostate tumors.[1] Studies have shown that higher plasma concentrations of MMP-13 are present in prostate cancer patients with metastases.[2]
[3]

The expression of MMP-13 in prostate cancer is, in part, regulated by androgens. The androgen receptor signaling pathway can upregulate MMP-13 expression, thereby contributing to the invasive potential of cancer cells.[4][5] This link to androgen receptor activity underscores the importance of MMP-13 in both androgen-sensitive and castration-resistant prostate cancer.

Functionally, MMP-13 degrades various components of the extracellular matrix, most notably type II collagen, but also type I and III collagens, gelatin, and fibronectin. This enzymatic activity breaks down the physical barriers of the basement membrane and interstitial stroma, creating pathways for tumor cells to invade surrounding tissues and enter the vasculature, leading to metastasis.[1]

WAY-170523: A Potent and Selective MMP-13 Inhibitor

WAY-170523 is distinguished by its high potency and selectivity for MMP-13. This specificity is crucial for a research tool and a potential therapeutic agent, as it minimizes off-target effects that can arise from the inhibition of other MMPs, which may have different or even opposing physiological roles.

Quantitative Data

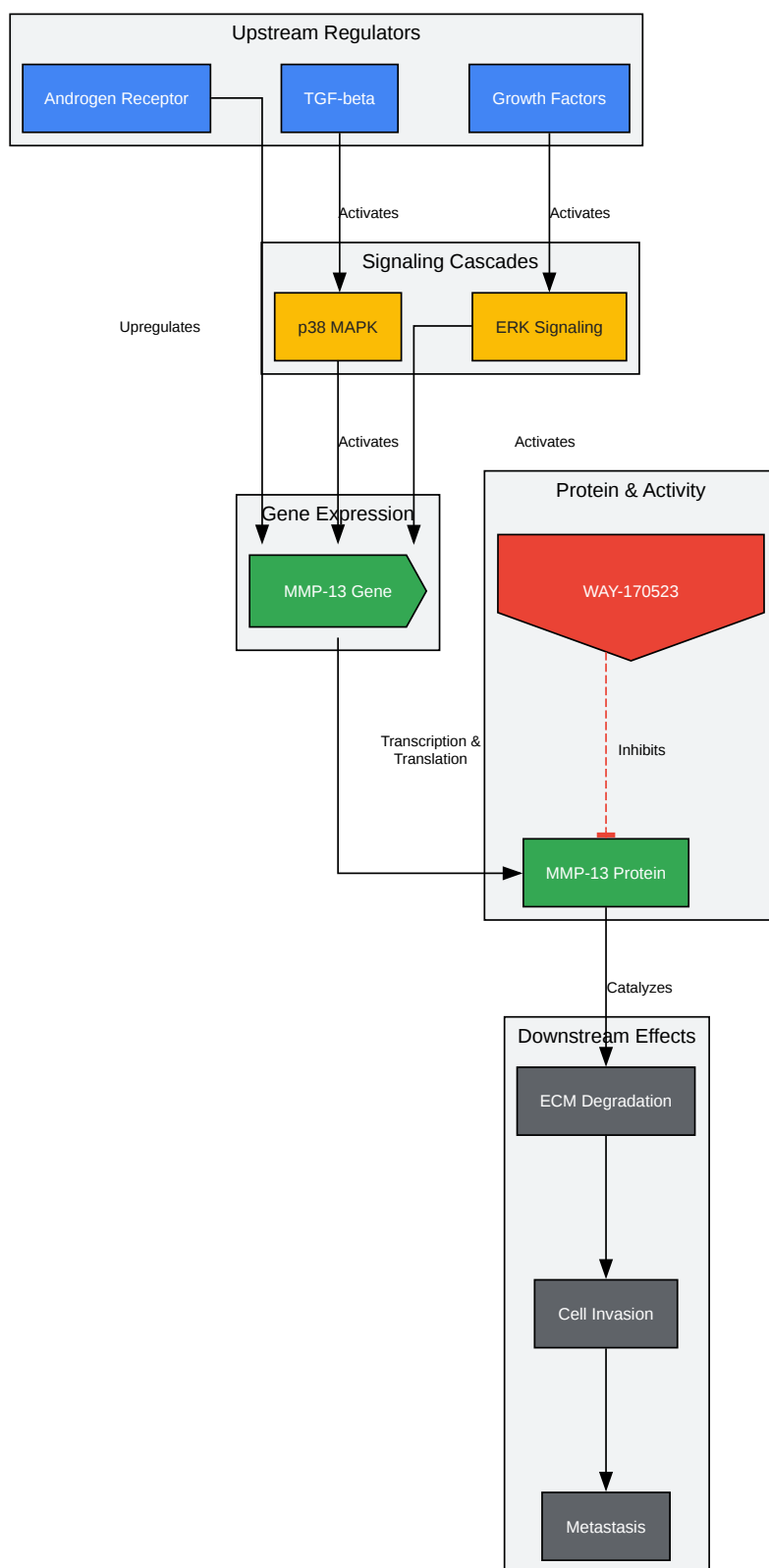
The inhibitory activity of **WAY-170523** has been quantified against several matrix metalloproteinases, demonstrating its selectivity profile.

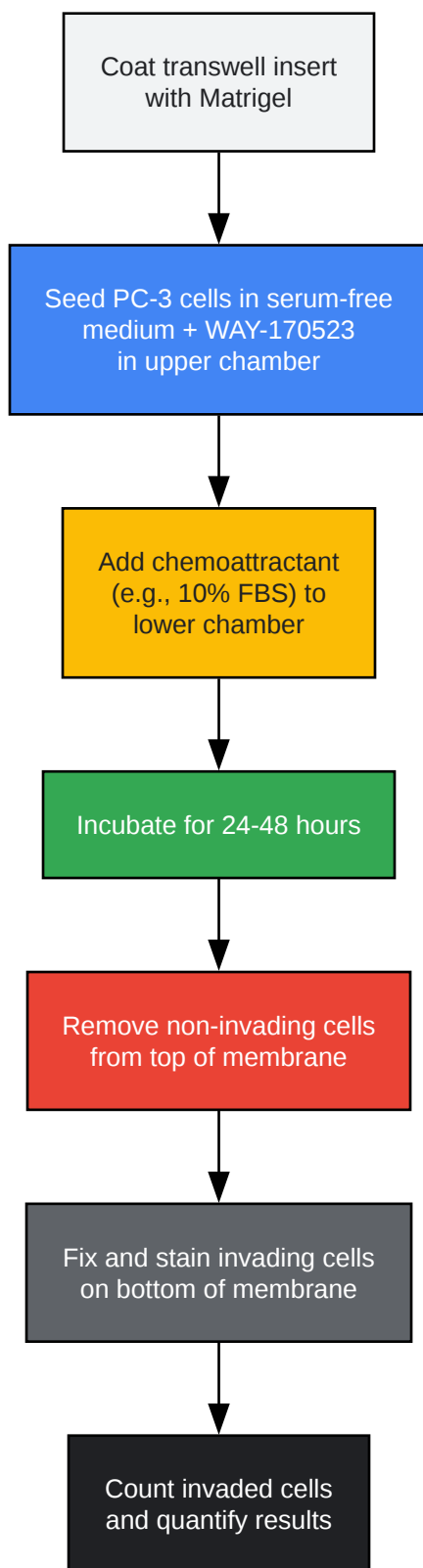
Enzyme	IC50 (nM)
MMP-13	17
MMP-9	945
TACE	>1000
MMP-1	>10000

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways

The signaling pathways that regulate MMP-13 expression in prostate cancer are complex and involve multiple factors. The diagram below illustrates the central role of MMP-13 in the metastatic cascade and highlights key regulatory inputs.





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